Stereochemistry Dictates Antibacterial Activity
The stereochemical configuration of 3-fluoroalanine determines its biological function. 3-Fluoro-D-alanine (fludalanine) acts as a potent antibacterial agent through irreversible inhibition of bacterial alanine racemase, with MIC90 values of ≤4 μg/mL against multiple Gram-positive and Gram-negative species when combined with pentizidone [1]. In contrast, 3-fluoro-L-alanine exhibits substantially weaker antibacterial activity and serves primarily as a synthetic precursor that can be asymmetrically transformed to the D-isomer [2]. This stereochemical divergence means that 3-fluoro-L-alanine methyl ester hydrochloride provides access to both the L-isomer scaffold for peptide incorporation and, via deprotection and stereoinversion, the bioactive D-isomer, offering dual synthetic utility unavailable from the D-isomer starting material alone.
| Evidence Dimension | Antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | Weak antibacterial activity; serves as synthetic precursor [2] |
| Comparator Or Baseline | 3-Fluoro-D-alanine (fludalanine): MIC90 ≤4 μg/mL (combined with pentizidone) against E. coli, Klebsiella spp., Enterobacter spp., S. aureus, etc. [1] |
| Quantified Difference | D-isomer is potent antibacterial; L-isomer is weakly active and used as synthetic precursor |
| Conditions | In vitro antibacterial susceptibility testing on DFN-2 medium [1] |
Why This Matters
Procurement of the L-isomer provides a versatile building block for both L-peptide synthesis and, via established asymmetric conversion protocols, access to the therapeutically relevant D-isomer antibacterial scaffold.
- [1] In vitro activity of fludalanine combined with pentizidone compared with those of other agents. Antimicrob Agents Chemother. 1984;25(5):612-617. View Source
- [2] Merck & Co., Inc. Process for preparing 3-fluoro-D-alanine by asymmetric rearrangement of 2-(azidocarbonyl)-3-fluoro-propionic ester or nitrile. US Patent 3880922. 1975. View Source
